2-bromo-N-(pyrimidin-5-ylmethyl)aniline
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Overview
Description
2-bromo-N-(pyrimidin-5-ylmethyl)aniline is a chemical compound with the molecular formula C11H10BrN3 and a molecular weight of 264.12 g/mol . This compound is characterized by the presence of a bromine atom attached to an aniline ring, which is further substituted with a pyrimidin-5-ylmethyl group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(pyrimidin-5-ylmethyl)aniline typically involves the following steps:
Bromination of Aniline: Aniline is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromoaniline.
Formation of Pyrimidin-5-ylmethyl Intermediate: Pyrimidin-5-ylmethyl chloride is synthesized separately through the chlorination of pyrimidine-5-methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(pyrimidin-5-ylmethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., K2CO3, NaH), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products
Substitution: Various substituted aniline derivatives.
Oxidation: Nitrosoaniline, nitroaniline.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
2-bromo-N-(pyrimidin-5-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-N-(pyrimidin-5-ylmethyl)aniline is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
2-bromoaniline derivatives: Compounds with a bromine-substituted aniline ring, used in various chemical syntheses.
Uniqueness
2-bromo-N-(pyrimidin-5-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pyrimidin-5-ylmethyl group makes it a valuable intermediate in the synthesis of more complex molecules and potential pharmaceuticals .
Properties
Molecular Formula |
C11H10BrN3 |
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Molecular Weight |
264.12 g/mol |
IUPAC Name |
2-bromo-N-(pyrimidin-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H10BrN3/c12-10-3-1-2-4-11(10)15-7-9-5-13-8-14-6-9/h1-6,8,15H,7H2 |
InChI Key |
BJUWBJKCQGWNJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CN=CN=C2)Br |
Origin of Product |
United States |
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